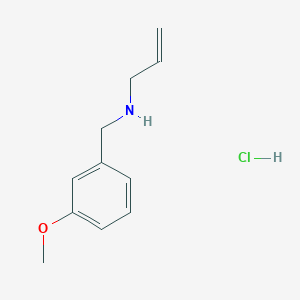

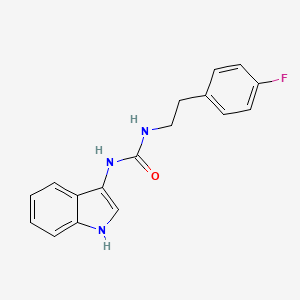

![molecular formula C15H11ClN2OS2 B2616331 N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 922879-47-8](/img/structure/B2616331.png)

N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide often belong to a class of organic compounds known as aromatic heterocyclic compounds. These compounds contain a ring structure containing at least one atom that is not carbon (in this case, sulfur and nitrogen in the thiazole ring). They are often used in the development of pharmaceuticals and other biologically active substances .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the thiazole ring, which can be achieved through several methods, including the Hantzsch thiazole synthesis or the Cook-Heilbron thiazole synthesis . The attachment of the chlorophenylthio group might be achieved through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the thiazole ring might undergo reactions like halogenation, nitration, or sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various analytical techniques. These properties are often important for their potential applications in pharmaceuticals or other industries .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research on N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide derivatives has shown promising results in antitumor activity. A study synthesized various acetamide derivatives with different heterocyclic rings, demonstrating considerable anticancer activity against some cancer cell lines. This highlights the potential of such compounds in developing new cancer therapies (Yurttaş et al., 2015).

Analgesic Activity

Another important application is in analgesic activity. Compounds derived from this compound have been synthesized and investigated for their potential analgesic properties. These studies indicate significant analgesic effects, offering a potential pathway for the development of new analgesic agents (Kaplancıklı et al., 2012).

Antibacterial and Antifungal Activities

The compound and its derivatives also show promising antibacterial and antifungal activities. Synthesis of novel derivatives has been conducted, revealing broad-spectrum antibacterial activity against various microorganisms. This suggests a valuable application in addressing antibiotic resistance and developing new antimicrobial agents (Bhoi et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has extended into the photovoltaic efficiency of benzothiazolinone acetamide analogs, examining their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies also include ligand-protein interaction analyses to understand their binding affinities, offering insights into their broader applicability in both renewable energy technologies and medicinal chemistry (Mary et al., 2020).

Green Synthesis and Characterization

The green synthesis approach has been applied to create 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, demonstrating the environmental benefits and efficiency of ultrasound irradiation in chemical synthesis. Such methodologies not only enhance reaction yields and reduce times but also align with sustainable chemistry principles (Rezki, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(4-chlorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOJEBPGPROYSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2616252.png)

![N-[5-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2616255.png)

![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616262.png)

![1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2616265.png)

![6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B2616267.png)

![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2616269.png)